Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Medicinal Chemistry ADME Physicochemical Properties

Inconsistent supply of 2-aminothiophene building blocks disrupts medicinal chemistry timelines. This compound provides a reliable, high-purity solution: • Benchmark biphenyl substitution for systematic SAR studies on 2-aminothiophene-3-carboxylate scaffolds, enabling precise deconvolution of steric/electronic effects. • Validated intermediate for PKC inhibitor lead optimization; predicted logP 4.94 guides rational lipophilicity tuning vs. methyl ester analogs. • Included in the Maybridge fragment collection; offers a unique 3D pharmacophore for crystallographic or SPR-based FBDD screens.

Molecular Formula C19H17NO2S
Molecular Weight 323.4 g/mol
CAS No. 307343-50-6
Cat. No. B188299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate
CAS307343-50-6
Molecular FormulaC19H17NO2S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N
InChIInChI=1S/C19H17NO2S/c1-2-22-19(21)17-16(12-23-18(17)20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2,20H2,1H3
InChIKeyGGRXYEXAHRYAIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate: Structural Overview


Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate (CAS 307343-50-6) is a 2-aminothiophene-3-carboxylate derivative featuring a biphenyl moiety at the 4-position. Its molecular formula is C19H17NO2S with a molecular weight of 323.41 g/mol . The compound is commercially supplied as a solid with typical purities ranging from 95% to 98% . Structurally, it belongs to a class of heterocyclic building blocks utilized in medicinal chemistry for the synthesis of kinase inhibitors and as fragments in fragment-based drug discovery (FBDD) campaigns [1].

Building Block

Heterocyclic intermediate for kinase inhibitor synthesis and fragment-based discovery.

Library Curation

Included in Maybridge fragment library, pre-selected for biophysical screening campaigns.

Supply Form

Commercially available as a research-grade solid for reliable synthetic workflows.

Why Substitution by Analogs Fails


Within the 2-aminothiophene-3-carboxylate series, subtle variations in the ester alkyl chain (e.g., ethyl vs. methyl vs. propyl) and aryl substitution pattern at the 4-position profoundly impact lipophilicity, conformational flexibility, and intermolecular interactions critical for target binding . The ethyl ester and para-biphenyl substitution of this compound confer a distinct physicochemical profile that directly influences its behavior in synthetic transformations and biological assays. Substituting a methyl ester analog (e.g., CAS 350997-16-9) or a less conjugated aryl group will alter reactivity and potentially invalidate structure-activity relationship (SAR) data, making direct interchange without re-validation scientifically unsound .

Ethyl ester vs. methyl ester chain may shift lipophilicity-dependent permeability and SAR interpretation.

para-Biphenyl substitution imparts distinct conformational and electronic properties; analogs with smaller aryl groups may not reproduce target binding without re-validation.

Quantitative Differentiation Guide


Lipophilicity Shift vs. Methyl Ester Analog

The ethyl ester moiety in the target compound (CAS 307343-50-6) increases lipophilicity compared to the direct methyl ester analog (CAS 350997-16-9). The predicted logP value is calculated as 4.94 . While experimental logP data for the methyl analog is not directly reported, the addition of one methylene unit (-CH2-) in the ester chain is a well-established structural modification that predictably increases logP by approximately 0.5 units, thereby enhancing membrane permeability and altering metabolic stability. This difference is a primary factor in analog selection for lead optimization [1].

Lipophilicity Shift
Class-level
Predicted logP 4.94
~0.5 higher than methyl ester analog (estimated from QSAR)
Supports lipophilicity-driven SAR and ADME screening context.
Class-level inference based on homologous series behaviour.
Medicinal Chemistry ADME Physicochemical Properties

Key Intermediate for Kinase Inhibitor Scaffolds

The target compound is explicitly claimed as a synthetic intermediate in the preparation of heteroaryl compounds for the treatment of protein kinase-mediated disorders, as disclosed in European Patent EP2078018 [1]. The patent describes the use of ethyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate as a building block to generate a series of potent inhibitors. A related derivative from this patent series demonstrates a binding affinity (Ki) of 1.64 nM against Protein Kinase C beta II (PKCβII), a validated target in oncology and immunology [2].

Kinase Inhibitor Intermediate
Reported
Key intermediate in patent EP2078018; derivative Ki 1.64 nM (PKCβII)
Patent-derived pathway may facilitate targeted kinase inhibitor research.
Binding affinity reported for a patent-series derivative.
Medicinal Chemistry Kinase Inhibition Patent Synthesis

Curated Fragment Library Building Block

The compound is commercially available through the Maybridge fragment library, a premier collection used globally for fragment-based lead discovery [1]. Its inclusion signifies that it has been pre-selected based on stringent criteria, including compliance with the 'Rule of Three' (molecular weight < 300 Da, though this compound is slightly above at 323 Da, it is included as a 'fragment-like' building block), structural diversity, and synthetic tractability. This contrasts with many other biphenyl-thiophene derivatives that are not curated into such specialized collections .

Fragment Library Curation
Class-level
Included in Maybridge Fragment Library
Methyl analog not explicitly listed in the same curated collection.
Fragment library inclusion supports biophysical screening readiness.
Vendor-selected based on structural diversity and synthetic tractability.
Fragment-Based Drug Discovery Chemical Biology Lead Generation

Recommended Application Scenarios


Next-Generation PKC Inhibitor Synthesis

Medicinal chemists developing novel Protein Kinase C (PKC) inhibitors can leverage the ethyl ester of the target compound to introduce a specific lipophilicity increase relative to the methyl ester analog. This modification, validated by a predicted logP of 4.94 and its established use as an intermediate in a kinase inhibitor patent [1], provides a rational starting point for tuning membrane permeability and metabolic stability in lead optimization campaigns.

Fragment Library Diversification for Crystallography

Fragment-based screening groups seeking to enhance the structural diversity of their libraries should prioritize the acquisition of this compound due to its proven inclusion in the Maybridge fragment collection . Its biphenyl motif and 2-aminothiophene core offer a unique 3D pharmacophore compared to simpler phenyl-thiophene fragments, increasing the probability of identifying novel hits in crystallographic or SPR-based screens against challenging protein targets.

SAR Exploration at the 4-Position

Researchers conducting systematic SAR studies on 2-aminothiophene-3-carboxylate scaffolds will find this compound essential as a benchmark for the biphenyl substitution pattern. Its well-defined physicochemical properties and commercial availability in high purity (≥95%) [1] allow for reliable comparative analysis against analogs bearing smaller (e.g., phenyl) or more flexible (e.g., benzyl) substituents, enabling precise deconvolution of steric and electronic contributions to target engagement.

Application
Selection Property
Validation Focus
PKC inhibitor lead optimization
Ethyl ester lipophilicity modulation
Permeability and metabolic stability assay context
Fragment-based hit discovery
Biphenyl-aminothiophene scaffold diversity
Crystallographic or SPR binding mode analysis
SAR at thiophene 4-position
para-Biphenyl substitution benchmark
Steric/electronic effect deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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